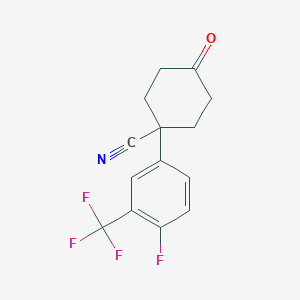
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a cyclohexanecarbonitrile moiety
准备方法
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Nitrile Formation: Conversion of the acyl group to a nitrile group through a reaction with a suitable reagent like hydroxylamine.
Cyclohexanone Derivative Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
化学反应分析
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its functional groups and reactivity.
4-(Trifluoromethyl)phenol: Another similar compound with a trifluoromethyl group, but with a hydroxyl group instead of a nitrile and cyclohexanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
生物活性
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H10F4N2O
- Molecular Weight : 296.24 g/mol
The presence of the trifluoromethyl group is significant as it enhances lipophilicity and bioactivity, which can affect the compound's interaction with biological targets.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. Recent studies have demonstrated its effectiveness against multidrug-resistant strains of bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA (Strain 1) | 0.031 |
| MRSA (Strain 2) | 0.062 |
| Vancomycin-resistant S. aureus | 0.031 |
These results indicate that the compound exhibits potent antibacterial activity, outperforming traditional antibiotics such as methicillin and vancomycin in some cases .
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The trifluoromethyl group is hypothesized to enhance binding affinity to bacterial enzymes involved in these processes, leading to increased efficacy against resistant strains .
Study 1: Efficacy Against MRSA
In a comparative study, the bactericidal activity of this compound was assessed alongside vancomycin. The compound demonstrated a concentration-dependent reduction in viable bacterial counts, comparable to that of vancomycin at higher concentrations .
Study 2: Cytotoxicity Assessment
The selectivity index (SI) for this compound was evaluated using Vero cells (African green monkey kidney cells). Compounds with an SI greater than 10 are considered promising candidates for further development. The tested compound showed an SI >10, indicating a favorable safety profile for potential therapeutic use .
Research Findings and Implications
Recent research has highlighted the potential of this compound as a lead compound for developing new antibiotics. Its unique chemical structure allows for modifications that could enhance its pharmacological properties.
属性
分子式 |
C14H11F4NO |
|---|---|
分子量 |
285.24 g/mol |
IUPAC 名称 |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H11F4NO/c15-12-2-1-9(7-11(12)14(16,17)18)13(8-19)5-3-10(20)4-6-13/h1-2,7H,3-6H2 |
InChI 键 |
NGFOAYIKKUONDF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















